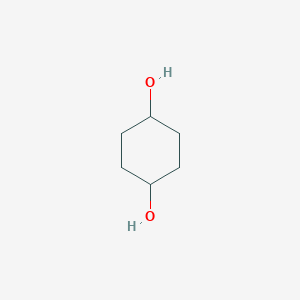

1,4-Cyclohexanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Cyclohexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the cis and trans isomers of 1,4-Cyclohexanediol. Understanding the distinct characteristics of these stereoisomers is crucial for their application in chemical synthesis, polymer chemistry, and pharmaceutical development, where precise conformational and packing arrangements can significantly influence material properties and biological activity.

Molecular Structure and Stereoisomerism

1,4-Cyclohexanediol exists as two stereoisomers: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. The spatial orientation of the two hydroxyl (-OH) groups on the cyclohexane ring dictates their classification. In the cis isomer, both hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct physical and chemical behaviors.

The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable. In trans-1,4-Cyclohexanediol, the most stable conformation has both hydroxyl groups in equatorial positions, minimizing steric hindrance. For cis-1,4-Cyclohexanediol, one hydroxyl group must be in an axial position while the other is equatorial in the chair conformation, leading to greater steric strain. It can also adopt a boat conformation where intramolecular hydrogen bonding can occur between the two hydroxyl groups.

Comparative Physical Properties

The differing molecular geometries of the cis and trans isomers give rise to significant variations in their macroscopic physical properties. These are summarized in the table below.

| Physical Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Mixture (cis + trans) |

| Melting Point (°C) | 98-100[1][2] | 142-143 | 96-108[3] |

| Boiling Point (°C) | 252.4 at 760 mmHg[1] | 256 at 760 mmHg | 149-151 at 20 mmHg[4] |

| Density (g/cm³) | 1.156 (Predicted)[5] | Not readily available | Not readily available |

| Water Solubility | Moderately soluble | Highly soluble[4][6] | Highly soluble[4][7] |

| Appearance | Colorless crystalline solid[1] | White crystalline solid | White to pale cream powder[3] |

| Crystal Structure | Can form a plastic crystalline phase[8][9] | Crystalline solid | Powder[3] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for obtaining reliable physical property data. The following sections outline standardized protocols for determining the key physical properties of 1,4-Cyclohexanediol isomers.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small, dry sample of the 1,4-Cyclohexanediol isomer is finely ground.[10] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11]

-

Purity Check: For a pure compound, the melting range should be narrow (0.5-2°C). A broad melting range suggests impurities.

Boiling Point Determination

Due to the relatively high boiling points of the 1,4-Cyclohexanediol isomers, determination under reduced pressure is often preferred to prevent decomposition.

Protocol (Micro Method):

-

Sample Preparation: A small amount (a few drops) of the molten 1,4-Cyclohexanediol isomer is placed in a small test tube. A boiling chip is added to ensure smooth boiling.

-

Apparatus: A capillary tube, sealed at one end, is placed open-end-down into the test tube. The test tube is attached to a thermometer and suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).[12]

-

Heating: The heating bath is heated gently. Air will initially be expelled from the capillary tube, followed by a steady stream of vapor bubbles as the liquid boils.[12]

-

Observation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.

Solubility Determination

The solubility of the isomers in various solvents is determined by the principle of "like dissolves like." The presence of two hydroxyl groups allows for hydrogen bonding, making them soluble in polar solvents like water.

Protocol (Qualitative):

-

Sample Preparation: A small, accurately weighed amount of the 1,4-Cyclohexanediol isomer (e.g., 25 mg) is placed in a test tube.[13][14]

-

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, hexane) is added in small increments (e.g., 0.25 mL).[13][14]

-

Mixing: After each addition, the test tube is securely capped and shaken vigorously for a set period (e.g., 30 seconds).[15]

-

Observation: The mixture is allowed to stand, and observations are made to see if the solid has dissolved. The process is repeated until a total volume of solvent has been added (e.g., 3 mL).

-

Classification: The solubility is classified based on the amount of solute that dissolves in a given amount of solvent. For example, a compound may be classified as soluble if more than 30 mg dissolves in 1 mL of solvent.

Conclusion

The distinct physical properties of cis- and trans-1,4-Cyclohexanediol, arising from their stereochemical differences, are of fundamental importance in their scientific and industrial applications. The trans isomer generally exhibits a higher melting point and greater water solubility due to its more stable diequatorial conformation, which allows for more efficient crystal packing and intermolecular hydrogen bonding. The cis isomer's unique ability to form a plastic crystal phase is a direct consequence of its molecular shape and weaker intermolecular forces in that specific solid state. Accurate determination of these physical properties using standardized protocols is essential for quality control, reaction optimization, and the rational design of new materials and pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cis-1,4-Cyclohexanediol | CAS 931-71-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1,4-Cyclohexanediol, cis + trans, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1,4-Cyclohexanediol, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CIS-1,4-CYCLOHEXANEDIOL | 931-71-5 [chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. saltise.ca [saltise.ca]

Theoretical Conformational Analysis of 1,4-Cyclohexanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanediol, a key structural motif in numerous biologically active molecules and pharmaceutical compounds, exists as cis and trans diastereomers. The three-dimensional arrangement of the hydroxyl groups in these isomers profoundly influences their physical, chemical, and biological properties, including their interaction with biological targets. A thorough understanding of the conformational landscape of 1,4-cyclohexanediol is therefore crucial for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical calculation of the conformers of both cis- and trans-1,4-cyclohexanediol, presenting quantitative data from computational studies and detailing the methodologies employed.

The conformational preference in substituted cyclohexanes is primarily dictated by the minimization of steric strain, with substituents generally favoring the more spacious equatorial positions. However, in 1,4-cyclohexanediol, the presence of polar hydroxyl groups introduces the potential for intramolecular hydrogen bonding, which can significantly influence the relative stability of different conformers, sometimes favoring conformations that would otherwise be considered high in energy.

Conformational Isomers of trans-1,4-Cyclohexanediol

The trans isomer of 1,4-cyclohexanediol can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformer. While bi-equatorial conformers are often energetically preferred, the bi-axial form can also play a role in the overall conformational equilibrium.[1]

Theoretical Data Summary for trans-1,4-Cyclohexanediol Conformers

Computational studies, primarily employing Møller-Plesset perturbation theory (MP2), have been utilized to explore the conformational space of trans-1,4-cyclohexanediol and its derivatives.[2] These studies consistently show that the diequatorial conformer is significantly more stable than the diaxial conformer.

| Conformer | Theoretical Method | Relative Energy (kJ/mol) | Population (%) | Key Geometrical Parameters |

| Diequatorial (e,e) | MP2/aug-cc-pVDZ | 0.00 | > 99 | Dihedral (HOCC): ~180° |

| Diaxial (a,a) | MP2/aug-cc-pVDZ | High | < 1 | Dihedral (HOCC): ~60° |

Note: Specific relative energy values from a comprehensive study on trans-1,4-cyclohexanediol itself were not found in the initial search. The table reflects the general consensus from studies on related molecules, indicating a strong preference for the diequatorial conformer.[2]

Conformational Isomers of cis-1,4-Cyclohexanediol

The conformational analysis of cis-1,4-cyclohexanediol is more complex due to the syn-relationship of the hydroxyl groups, which can lead to significant intramolecular interactions. The primary conformers considered are the axial-equatorial chair, the diaxial boat, and the diequatorial boat. Notably, the presence of intramolecular hydrogen bonding can stabilize otherwise high-energy conformations.

The Role of Intramolecular Hydrogen Bonding

In the cis isomer, the proximity of the axial and equatorial hydroxyl groups in the chair conformation, and more dramatically in non-chair forms, allows for the formation of an intramolecular hydrogen bond. This interaction can be a dominant factor in determining the most stable conformation. Some studies suggest that a diaxial boat conformation is the most stable form for cis-1,4-cyclohexanediol, as it facilitates a strong intramolecular hydrogen bond, mitigating the flagpole interactions that typically destabilize boat conformations.[3]

Theoretical Data Summary for cis-1,4-Cyclohexanediol Conformers

The relative stability of the conformers of cis-1,4-cyclohexanediol is a subject of ongoing computational investigation. The chair conformation with one axial and one equatorial hydroxyl group is often considered, but twist-boat and boat forms stabilized by intramolecular hydrogen bonding are also crucial.

| Conformer | Theoretical Method | Relative Energy (kJ/mol) | Population (%) | Key Geometrical Parameters |

| Axial-Equatorial Chair | DFT/B3LYP | - | - | O-H···O distance: > 3 Å |

| Diaxial Boat | DFT/B3LYP | Potentially lowest | High | O-H···O distance: ~2.0 - 2.5 Å |

| Diequatorial Boat | DFT/B3LYP | Higher | Low | No significant H-bonding |

| Twist-Boat | DFT/B3LYP | Intermediate | Intermediate | O-H···O distance: variable |

Experimental and Computational Methodologies

A variety of computational methods are employed to investigate the conformational preferences of 1,4-cyclohexanediol. The choice of method and basis set is critical for obtaining accurate results.

Computational Chemistry Protocols

A typical computational workflow for determining the conformational landscape of 1,4-cyclohexanediol involves the following steps:

-

Initial Structure Generation: Generation of initial 3D coordinates for all possible conformers (chair, boat, twist-boat) of both cis and trans isomers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. For higher accuracy, post-Hartree-Fock methods like MP2 with larger basis sets (e.g., aug-cc-pVDZ) are used.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Population Analysis: The relative populations of the conformers at a given temperature are calculated from their relative Gibbs free energies using the Boltzmann distribution.

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules. The inclusion of solvent effects is crucial as it can significantly alter the relative stabilities of conformers, particularly by competing for hydrogen bonding with the hydroxyl groups.[5]

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational equilibria for trans- and cis-1,4-cyclohexanediol.

Conclusion

The theoretical calculation of 1,4-cyclohexanediol conformers reveals a fascinating interplay of steric and electronic effects. For the trans isomer, the diequatorial chair conformation is overwhelmingly favored. In contrast, the conformational landscape of the cis isomer is more nuanced, with non-chair conformations, particularly a twist-boat or a diaxial boat, potentially being the most stable due to stabilizing intramolecular hydrogen bonds. The choice of computational methodology, including the level of theory, basis set, and the inclusion of solvent effects, is paramount for accurately predicting the relative energies and populations of these conformers. This detailed understanding is invaluable for professionals in drug development, as the specific conformation of the 1,4-cyclohexanediol moiety can be a critical determinant of a molecule's biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The most stable conformer of Cis14cyclohexan14diol class 11 chemistry CBSE [vedantu.com]

- 4. The most stable conformer cis-cyclohexan-1,4-diol is: [allen.in]

- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Spectral Characteristics of 1,4-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-Cyclohexanediol, a versatile alicyclic diol. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is fundamental for its identification, purity assessment, and structural elucidation in various scientific and pharmaceutical applications. This document presents quantitative spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and utilizes visualizations to illustrate key concepts in spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for the cis and trans isomers of 1,4-Cyclohexanediol. These isomers differ in the spatial orientation of the two hydroxyl groups, leading to distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data for 1,4-Cyclohexanediol Isomers

| Isomer | Solvent | Chemical Shift (δ) of H-1/H-4 (ppm) | Chemical Shift (δ) of H-2/H-3/H-5/H-6 (ppm) |

| cis | - | ~3.8 (broad s) | ~1.7 (m) |

| trans | - | ~3.5 (tt) | ~1.4 (m, axial H), ~2.0 (m, equatorial H) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for 1,4-Cyclohexanediol Isomers

| Isomer | Solvent | Chemical Shift (δ) of C-1/C-4 (ppm) | Chemical Shift (δ) of C-2/C-3/C-5/C-6 (ppm) |

| cis | - | ~65 | ~32 |

| trans | - | ~70 | ~34 |

Note: The symmetry of the molecules results in chemically equivalent carbons, leading to fewer signals than the total number of carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 1,4-Cyclohexanediol

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 | Strong, broad band indicative of hydrogen bonding. |

| C-H (alkane) | 3000 - 2850 | Medium to strong stretching vibrations. |

| C-O (alcohol) | 1150 - 1050 | Strong stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data for 1,4-Cyclohexanediol

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion (M⁺) | 116 | Corresponds to the molecular weight of C₆H₁₂O₂.[1][2] |

| Major Fragments | 98, 83, 70, 57 | Result from the loss of water (H₂O) and subsequent fragmentation of the cyclohexane ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation [3][4][5][6][7]

-

Dissolution: Accurately weigh approximately 10-20 mg of the 1,4-Cyclohexanediol sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium Oxide, D₂O; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Data Acquisition

-

Instrument Setup: The NMR spectrum is acquired using a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR): A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.[8][9][10][11]

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)[1][12][13][14][15]

-

Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove any absorbed moisture and then cool it in a desiccator.

-

Grinding and Mixing: In a clean agate mortar and pestle, grind 1-2 mg of the solid 1,4-Cyclohexanediol sample to a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

-

Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)[16][17][18][19][20][21]

-

Sample Preparation: Prepare a dilute solution of the 1,4-Cyclohexanediol sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.

-

Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5ms or equivalent, is typically used.

-

Temperature Program: A temperature program is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the compound.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Detection (Electron Ionization):

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

-

Visualization of Spectral Analysis Workflow

The following diagrams illustrate the logical flow of spectral analysis and the relationship between the molecular structure and its spectral data.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. benchchem.com [benchchem.com]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. bhu.ac.in [bhu.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Cyclohexanediol in various organic solvents. Understanding the solubility of this versatile diol is crucial for its application in chemical synthesis, pharmaceutical formulations, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide solvent selection and experimental design.

Quantitative Solubility Data

The solubility of 1,4-Cyclohexanediol is influenced by the nature of the solvent, temperature, and the isomeric form of the diol (cis, trans, or a mixture). Due to its two hydroxyl groups, 1,4-Cyclohexanediol is a polar molecule capable of forming hydrogen bonds, which dictates its solubility behavior. It is highly soluble in polar protic solvents and shows varying degrees of solubility in other organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Qualitative Solubility |

| Alcohols | Methanol | 25 | 16.92[1] | Highly Soluble |

| Ethanol | 25 | 9.37[1] | Highly Soluble | |

| Isopropanol | 25 | 6.82[1] | Soluble | |

| Ketones | Acetone | - | - | Soluble (especially when hot)[2] |

| Water | Water | - | - | Highly Soluble[2][3] |

Note: The quantitative data presented is for a mixture of cis and trans isomers. The solubility of individual isomers may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to determine the solubility of 1,4-Cyclohexanediol.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the equilibrium concentration of 1,4-Cyclohexanediol in a given solvent at a constant temperature.

Materials:

-

1,4-Cyclohexanediol (analytical grade)

-

Selected organic solvent (high purity)

-

Glass vials or flasks with airtight screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., Gas Chromatography, HPLC, or gravimetric analysis equipment)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1,4-Cyclohexanediol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Quantitative Analysis: Determine the concentration of 1,4-Cyclohexanediol in the filtrate using a validated analytical method.

Gravimetric Analysis of the Saturated Solution

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a non-volatile solute in a saturated solution.

Procedure:

-

Sample Collection: Following the isothermal shake-flask method, transfer an accurately weighed aliquot of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or evaporating basin).

-

Solvent Evaporation: Place the container in a ventilated oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of 1,4-Cyclohexanediol (e.g., 60-80°C). Allow the solvent to evaporate completely.

-

Drying to Constant Weight: Transfer the container to a desiccator to cool to room temperature. Once cooled, weigh the container. Repeat the drying and weighing cycles until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following formula:

S = (m_final - m_initial) / (m_solution - m_final) * 100

where:

-

m_final is the final mass of the container with the dried solute.

-

m_initial is the initial mass of the empty container.

-

m_solution is the mass of the container with the aliquot of the saturated solution.

-

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows in solubility studies.

Caption: Workflow for determining the solubility of 1,4-Cyclohexanediol.

References

A Comprehensive Technical Guide to the Synthesis of 1,4-Cyclohexanediol from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-cyclohexanediol from terephthalic acid, a critical transformation for the production of valuable monomers and pharmaceutical intermediates. The document details the catalytic hydrogenation processes, experimental protocols, and quantitative data to support research and development in this field.

Introduction

1,4-Cyclohexanediol is a versatile chemical intermediate with significant applications in the polymer and pharmaceutical industries.[1][2] Its synthesis from terephthalic acid, a readily available commodity chemical derived from p-xylene, presents an economically attractive route.[3] The core of this transformation lies in the catalytic hydrogenation of both the aromatic ring and the carboxylic acid functionalities of terephthalic acid. This process typically requires robust catalytic systems capable of functioning under demanding reaction conditions.

The direct hydrogenation of terephthalic acid to 1,4-cyclohexanediol is a challenging process that can proceed through a two-step reaction pathway. The first step involves the hydrogenation of the benzene ring to yield 1,4-cyclohexanedicarboxylic acid (CHDA), followed by the reduction of the carboxylic acid groups to hydroxyl groups to form 1,4-cyclohexanediol.[4] Achieving high yields and selectivity requires careful optimization of catalysts and reaction parameters to prevent the formation of byproducts.

Catalytic Systems and Reaction Pathways

The selective hydrogenation of terephthalic acid to 1,4-cyclohexanediol is predominantly achieved using heterogeneous catalysts. Bimetallic and trimetallic systems, often supported on materials like activated carbon or alumina, have shown significant promise in achieving high conversion and selectivity.

A common strategy involves a two-step hydrogenation process. In the first stage, the aromatic ring of terephthalic acid is hydrogenated, typically using a palladium-based catalyst, to produce 1,4-cyclohexanedicarboxylic acid.[5][6] The subsequent hydrogenation of the carboxylic acid groups to alcohols is often more challenging and requires different catalytic systems, such as those containing ruthenium and tin.[4][7]

Some advanced catalytic systems aim to perform this transformation in a single step, which is highly desirable from an industrial perspective to reduce process complexity and cost.[4]

Caption: Generalized reaction pathway for the synthesis of 1,4-Cyclohexanediol from Terephthalic Acid.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 1,4-cyclohexanediol. Below are representative protocols derived from the literature for key steps in the process.

Protocol 1: Two-Step Hydrogenation of Terephthalic Acid

This protocol outlines a two-step process, starting with the hydrogenation of the aromatic ring followed by the reduction of the carboxylic acid groups.[4]

Step 1: Hydrogenation of Terephthalic Acid to 1,4-Cyclohexanedicarboxylic Acid

-

Catalyst: 5% Palladium on Carbon (Pd/C).

-

Reactants:

-

Terephthalic Acid (TPA)

-

Solvent: Water

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

A high-pressure autoclave reactor is charged with terephthalic acid and water in a weight ratio of 1:5 to 1:20.[7]

-

The 5% Pd/C catalyst is added to the mixture.

-

The reactor is sealed, purged with nitrogen, and then with hydrogen.

-

The reactor is pressurized with hydrogen to 5.0-10.0 MPa and heated to a temperature of 180-300°C.[7]

-

The reaction is allowed to proceed for 3-8 hours with constant stirring.[7]

-

After cooling and depressurization, the catalyst is filtered off.

-

The product, 1,4-cyclohexanedicarboxylic acid (CHDA), is isolated from the aqueous solution, typically by crystallization.

-

Step 2: Hydrogenation of 1,4-Cyclohexanedicarboxylic Acid to 1,4-Cyclohexanediol

-

Catalyst: 5% Ruthenium - 5% Tin on Carbon (Ru-Sn/C).

-

Reactants:

-

1,4-Cyclohexanedicarboxylic Acid (CHDA)

-

Solvent: Water or an appropriate organic solvent

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

The CHDA obtained from Step 1 is dissolved in a suitable solvent in a high-pressure autoclave.

-

The 5% Ru-5% Sn/C catalyst is added.

-

The reactor is sealed and purged as described previously.

-

The reactor is pressurized with hydrogen to 10 MPa and heated to 250°C.[4]

-

The reaction is maintained for approximately 6 hours with vigorous stirring.[4]

-

After the reaction, the reactor is cooled, and the catalyst is removed by filtration.

-

1,4-Cyclohexanediol is then isolated from the solvent, for example, by distillation or crystallization.

-

Caption: Experimental workflow for the two-step synthesis of 1,4-Cyclohexanediol.

Quantitative Data

The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Catalysts in the Hydrogenation of Terephthalic Acid and its Derivatives

| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Product | Selectivity (%) | Reference |

| 5% Pd/C | Terephthalic Acid | 250 | 12 | 99 | 1,4-Cyclohexanedicarboxylic Acid | 99 | [4] |

| 5% Ru-5% Sn/C | 1,4-Cyclohexanedicarboxylic Acid | 250 | 10 | 99.4 | 1,4-Cyclohexanedimethanol | 98.3 | [4] |

| Rh-Pt/SBA-15 | Terephthalic Acid | 80 | 5 | 74.3 | Not specified | Not specified | [8] |

| Ru-Sn/γ-Al₂O₃ + Pd/γ-Al₂O₃ | Terephthalic Acid | Not specified | Not specified | 96.3 | 1,4-Cyclohexanedimethanol | 72.2 (Yield) | [4] |

| Sn-Ru-B/Al₂O₃ | Terephthalic Acid | 150 (Stage 1) | 6 (Stage 1) | 97 | 1,4-Cyclohexanedimethanol* | 42 (Yield) | [4] |

| 230 (Stage 2) | 10 (Stage 2) | ||||||

| 0.3% Pd-0.2% Ru/CCM | Crude Terephthalic Acid | Not specified | Not specified | High | Purified Terephthalic Acid | High | [9][10] |

*Note: While the target molecule is 1,4-cyclohexanediol, much of the available literature focuses on the synthesis of the closely related 1,4-cyclohexanedimethanol (CHDM). The conditions for reducing the carboxylic acid groups are relevant.

Conclusion

The synthesis of 1,4-cyclohexanediol from terephthalic acid is a technically demanding yet highly valuable process. The use of multi-metallic catalytic systems, particularly those involving noble metals like palladium, ruthenium, and rhodium, is essential for achieving high conversion and selectivity. While a two-step process is well-documented, ongoing research is focused on developing efficient single-step methodologies to improve process economics. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the development of novel synthetic routes to this important chemical intermediate. Further research into catalyst stability, reusability, and the development of non-noble metal catalysts will be critical for the sustainable industrial production of 1,4-cyclohexanediol.

References

- 1. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 4. Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04327D [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]

- 7. CN100584813C - Method for preparing terephthalic acid by hydrogenation of terephthalic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 1,2-Cyclohexanediol from Cyclohexene Oxide

A Note on Regioselectivity: The direct hydrolysis of cyclohexene oxide results in the formation of 1,2-cyclohexanediol. The three-membered ether ring of the epoxide is opened by a nucleophile, leading to the addition of hydroxyl groups to adjacent carbon atoms. The formation of 1,4-cyclohexanediol from cyclohexene oxide is not a direct mechanistic pathway and would necessitate a multi-step synthetic route involving significant molecular rearrangement. This guide will focus on the well-established and scientifically documented mechanism for the formation of trans-1,2-cyclohexanediol from cyclohexene oxide.

The ring-opening of epoxides, such as cyclohexene oxide, is a fundamental reaction in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The hydrolysis of cyclohexene oxide to yield 1,2-cyclohexanediol can proceed through either an acid-catalyzed or a base-catalyzed mechanism. Both pathways result in a stereospecific anti-addition, leading to the formation of the trans-isomer of the diol.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst (e.g., H₃O⁺), forming a good leaving group. This protonation activates the epoxide ring, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide. This attack occurs from the side opposite to the protonated oxygen, in an SN2-like fashion, leading to the inversion of stereochemistry at the site of attack. The final step involves deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield trans-1,2-cyclohexanediol.[1] The reaction proceeds through a transition state that has significant carbocation character at the more substituted carbon, although for a symmetrical epoxide like cyclohexene oxide, attack at either carbon is equally likely.[2]

Base-Catalyzed Hydrolysis Mechanism

In a basic medium, a strong nucleophile, such as the hydroxide ion (OH⁻), directly attacks one of the carbon atoms of the epoxide ring.[1] This is a classic SN2 reaction where the nucleophile attacks from the back side, causing the epoxide ring to open and form an alkoxide intermediate. The subsequent protonation of this alkoxide by a water molecule yields the trans-1,2-cyclohexanediol and regenerates the hydroxide ion. Unlike the acid-catalyzed mechanism, the epoxide ring is not activated by protonation; therefore, a strong nucleophile is required. The attack occurs at the less sterically hindered carbon, which in the case of the symmetrical cyclohexene oxide, means either carbon is equally probable.[1]

Experimental Protocols

Green Lewis Acid-Catalyzed Hydrolysis of Cyclohexene Oxide

A representative experimental protocol for the Lewis acid-catalyzed hydrolysis involves the use of a bismuth(III) nitrate pentahydrate catalyst.[3][4]

-

Reaction Setup: In a suitable reaction vessel, cyclohexene oxide is dissolved in water.

-

Catalyst Addition: A catalytic amount (e.g., 3 mol%) of bismuth(III) nitrate pentahydrate is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature.

-

Workup: After the reaction is complete, the product is typically extracted using an organic solvent like ethyl acetate. The organic layer is then dried and the solvent is evaporated to yield the diol product.

Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene via Peroxyformic Acid

This method involves the in-situ formation of cyclohexene oxide followed by its acid-catalyzed hydrolysis.

-

Reagent Preparation: A solution of formic acid (99%) and hydrogen peroxide (30%) is prepared in a three-neck flask equipped with a reflux condenser, addition funnel, and thermometer, and cooled in an ice bath.[5]

-

Addition of Cyclohexene: Cyclohexene is added dropwise to the cooled solution, ensuring the internal temperature does not exceed 80°C.

-

Reaction and Quenching: The reaction is monitored for the presence of peroxides. If any remain, they are destroyed by gentle heating or the addition of sodium disulfite.

-

Hydrolysis: The formic acid and water are removed under reduced pressure. A solution of sodium hydroxide in water is then added to hydrolyze the intermediate formic acid ester.

-

Workup and Purification: The solution is neutralized with hydrochloric acid, and the solvent is removed. The solid residue is then distilled under reduced pressure to yield crystalline trans-1,2-cyclohexanediol.[5]

Quantitative Data

The hydrolysis of cyclohexene oxide can be achieved under various catalytic conditions, with different systems offering varying yields and selectivities.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 1,2-CHD (%) | Reference |

| None (hot water) | Water | 120 | 6 | 100 | 100 (trans) | [6] |

| H-ZSM-5 Zeolite | Water | 70 | ~1.7 | 96.2 | 88.6 | [6][7] |

| H-Beta Zeolite | Water | - | - | >96.2 | 63 | [6][7] |

| Bismuth(III) Nitrate | Water | Room Temp. | - | - | - | [3] |

| Formic Acid / H₂O₂ | None | ≤ 80 | ~0.6 | - | 82 | [5] |

Summary of Experimental Workflow

The general workflow for the synthesis and analysis of 1,2-cyclohexanediol from cyclohexene oxide is outlined below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chegg.com [chegg.com]

- 4. Solved Name: Prelab: Green Lewis Acid-Catalyzed Hydrolysis | Chegg.com [chegg.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Health and Safety Considerations for Handling 1,4-Cyclohexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for handling 1,4-Cyclohexanediol, a versatile chemical intermediate used in the synthesis of various pharmaceuticals and polymers.[1][2][3][4][5] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory and manufacturing environment.

Hazard Identification and Classification

1,4-Cyclohexanediol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye irritation, and respiratory irritation.[2][6][7][8][9][10][11]

Table 1: GHS Hazard Classification [2][6][7][8][9][10][11]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 2A/2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

While some sources classify 1,4-Cyclohexanediol as having low toxicity, it is officially categorized as harmful if swallowed.[1][12] One study indicated no toxic effects were observed at doses up to 5000 mg/kg in a standard LD50 test. However, comprehensive quantitative toxicity data for all routes of exposure is not consistently available across all safety data sheets.

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: >5000 mg/kg (for Cyclohexane) | [7] |

| Dermal | Rabbit | LD50: >2000 mg/kg (for Cyclohexane) | [7] |

| Inhalation | Rat | LC50 (4h): 13.9 mg/L (for Cyclohexane) | [7][13] |

Note: Data for Cyclohexane is provided for reference, as specific quantitative data for 1,4-Cyclohexanediol is limited.

Experimental Protocols

The hazard classifications of 1,4-Cyclohexanediol are determined through standardized toxicological studies. The methodologies for skin and eye irritation tests are based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for 1,4-Cyclohexanediol to cause skin irritation is assessed using the OECD Test Guideline 404.[14][15][16][17] This test involves the application of the substance to the skin of a laboratory animal, typically an albino rabbit.[14][16]

Experimental Workflow for Dermal Irritation Testing

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion (OECD 405)

The potential for 1,4-Cyclohexanediol to cause serious eye irritation is evaluated using the OECD Test Guideline 405.[6][8][9][18][19] This test involves instilling the test substance into the eye of an albino rabbit.[6][8][18][19]

Experimental Workflow for Eye Irritation Testing

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Metabolic Pathway

1,4-Cyclohexanediol is a known metabolite of cyclohexane and cyclohexanone.[1][20] Understanding its metabolic fate is important for assessing its toxicokinetics. The primary route of elimination is through urine after metabolism in the liver.[1]

Proposed Metabolic Pathway

Caption: Metabolism of Cyclohexane to Cyclohexanediols.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 1,4-Cyclohexanediol.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | - Handle in a well-ventilated area.[1][6][15] - Avoid formation of dust and aerosols.[6][15] - Use non-sparking tools.[6][15] - Prevent fire caused by electrostatic discharge.[6] - Do not eat, drink, or smoke when using this product.[6][8][18] - Wash hands thoroughly after handling.[6][7][8][18] |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][15][18] - Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15] - Store locked up.[6][18] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 1,4-Cyclohexanediol to prevent skin, eye, and respiratory exposure.[6][14]

Table 4: Personal Protective Equipment (PPE) Requirements

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved.[6] |

| Skin | Chemical-resistant gloves and protective clothing | Impervious clothing.[6] |

| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[14] |

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

Table 5: First-Aid and Emergency Measures

| Situation | Action |

| Inhalation | - Move the person to fresh air.[6][7][15] - If breathing is difficult, give oxygen.[6] - If not breathing, give artificial respiration.[6][15] - Seek medical attention.[6][7][15][18] |

| Skin Contact | - Immediately take off contaminated clothing.[6][7][8] - Wash off with soap and plenty of water.[6] - Seek medical attention if irritation persists.[6][12] |

| Eye Contact | - Rinse cautiously with water for at least 15 minutes.[6][7][18] - Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8][18] - Seek immediate medical attention.[6][7][8][14] |

| Ingestion | - Rinse mouth with water.[6][7][18] - Do NOT induce vomiting.[6][14][15] - Never give anything by mouth to an unconscious person.[6][14][15] - Call a doctor or Poison Control Center immediately.[6] |

| Spill | - Evacuate personnel to safe areas.[6][7][8] - Ensure adequate ventilation.[6][7][15] - Remove all sources of ignition.[6][15] - Avoid dust formation.[6][15] - Wear personal protective equipment.[6][7][14][15] - Sweep up and shovel into suitable containers for disposal.[15] |

| Fire | - Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][18] - Wear self-contained breathing apparatus for firefighting if necessary.[6][7][14] |

Conclusion

1,4-Cyclohexanediol is a valuable chemical intermediate that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals must be fully aware of its potential for acute oral toxicity, serious eye irritation, and respiratory irritation. By implementing the engineering controls, work practices, and personal protective equipment detailed in this guide, the risks associated with handling 1,4-Cyclohexanediol can be effectively managed, ensuring a safe working environment. Continuous review of safety data sheets and adherence to institutional safety protocols are paramount.

References

- 1. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]

- 4. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]

- 5. 1,4-Cyclohexanediol, cis + trans, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. fishersci.com [fishersci.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. echemi.com [echemi.com]

- 11. 1,4-Cyclohexanediol 99 556-48-9 [sigmaaldrich.com]

- 12. 1,4-Cyclohexanediol - High Purity & Affordable Prices [somu-group.com]

- 13. agilent.com [agilent.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Urinary excretion of cyclohexanediol, a metabolite of the solvent cyclohexanone, by infants in a special care unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation Profile of 1,4-Cyclohexanediol: An In-depth Technical Guide

Introduction

1,4-Cyclohexanediol is a versatile diol used as a monomer in the synthesis of polyesters and polyurethanes, as well as an intermediate in the pharmaceutical and chemical industries.[1] Its thermal stability is a critical parameter for its application in polymerization reactions and other high-temperature processes. This technical guide provides a comprehensive overview of the expected thermal degradation profile of 1,4-Cyclohexanediol, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal behavior of this compound.

Physicochemical Properties of 1,4-Cyclohexanediol

A summary of the key physical and chemical properties of 1,4-Cyclohexanediol (a mixture of cis and trans isomers) is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures.

Table 1: Physicochemical Properties of 1,4-Cyclohexanediol

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 98-102 °C | [3] |

| Boiling Point | 150 °C at 20 mmHg | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Water Solubility | Highly soluble | [1] |

Thermal Stability and Decomposition Overview

Safety Data Sheets (SDS) for 1,4-Cyclohexanediol indicate that the compound is chemically stable under standard ambient conditions.[4] However, upon strong heating, it can form explosive mixtures with air.[5] Hazardous decomposition products are listed as carbon oxides (carbon monoxide and carbon dioxide).[3] While specific onset decomposition temperatures from thermogravimetric analysis (TGA) are not provided in the available literature, the general advice is to avoid strong heating.[4]

For context, a thermal analysis study of other common polyols (glycerol, ethylene glycol, and propylene glycol) showed single-step weight loss behavior in TGA, with boiling/decomposition temperatures influenced by the heating rate.[6] It is reasonable to expect that 1,4-Cyclohexanediol would exhibit a similar single-stage decomposition profile, primarily involving dehydration and fragmentation of the cyclohexane ring at elevated temperatures.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal degradation profile of 1,4-Cyclohexanediol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material.

4.1.1 Detailed Experimental Protocol for TGA

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground 1,4-Cyclohexanediol powder into a ceramic or aluminum crucible.

-

Ensure an even distribution of the sample at the bottom of the crucible.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Quantify the percentage of weight loss at different temperature intervals and the final residual mass at 600 °C.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

4.2.1 Detailed Experimental Protocol for DSC

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 1,4-Cyclohexanediol into a hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp up the temperature from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

Hold at 150 °C for 2 minutes to erase thermal history.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

Ramp up the temperature again from 25 °C to 300 °C at 10 °C/min to observe any further thermal events before decomposition.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Comparative Thermal Degradation Data

While specific TGA data for 1,4-Cyclohexanediol is unavailable, Table 2 presents the thermal decomposition data for other common polyols to provide a comparative context.

Table 2: TGA Data for Selected Polyols under Nitrogen Atmosphere

| Polyol | Onset of Weight Loss (°C) | Temperature of Maximum Weight Loss Rate (°C) | Reference |

| Ethylene Glycol | ~104 | 160 | [6] |

| Propylene Glycol | ~102 | 154 | [6] |

| Glycerol | ~160 | 236 | [6] |

Note: The onset and peak decomposition temperatures are dependent on experimental conditions, particularly the heating rate.

Visualizations of Experimental Workflow and Proposed Degradation Pathway

Experimental Workflow for Thermal Degradation Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like 1,4-Cyclohexanediol.

Caption: General experimental workflow for thermal analysis.

Proposed Thermal Degradation Pathway of 1,4-Cyclohexanediol

Based on the known thermal decomposition of cyclohexane, which involves ring-opening, and the typical reactions of alcohols at high temperatures (dehydration), a hypothetical degradation pathway for 1,4-Cyclohexanediol is proposed below. This pathway is speculative and requires experimental validation, for instance, through Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Caption: Proposed thermal degradation pathway for 1,4-Cyclohexanediol.

Conclusion

While direct experimental data on the thermal degradation of 1,4-Cyclohexanediol is sparse, this technical guide provides a framework for understanding its likely thermal behavior. Based on its chemical structure and data from analogous compounds, 1,4-Cyclohexanediol is expected to undergo a single-stage thermal decomposition at elevated temperatures, initiated by dehydration and C-C bond cleavage of the cyclohexane ring. The final decomposition products are anticipated to be a mixture of smaller volatile organic compounds, carbon oxides, and a char residue. The detailed experimental protocols provided herein offer a clear methodology for obtaining precise quantitative data on the thermal degradation profile of this important industrial chemical. Further research, particularly using techniques like Py-GC-MS, is necessary to fully elucidate the specific degradation intermediates and final products.

References

- 1. 1,4-Cyclohexanediol | 556-48-9 [chemicalbook.com]

- 2. 1,4-Cyclohexanediol 99 556-48-9 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,4-Cyclohexanediol Isomers

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting material properties and designing new chemical entities. This in-depth technical guide delves into the core of the crystal structure analysis of the cis and trans isomers of 1,4-Cyclohexanediol, offering a comparative overview of their solid-state conformations and intermolecular interactions.

The spatial orientation of the two hydroxyl groups in the cis and trans isomers of 1,4-Cyclohexanediol fundamentally dictates their crystal packing and hydrogen bonding networks. This guide summarizes key crystallographic data, outlines experimental methodologies for structure determination, and provides visual representations of the structural relationships and analytical workflows.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the trans isomer of 1,4-Cyclohexanediol and a 2:1 co-crystal of the cis and trans isomers. These data provide a quantitative basis for comparing the solid-state structures.

Table 1: Crystal Data and Structure Refinement for trans-1,4-Cyclohexanediol

| Parameter | Value |

| Empirical Formula | C₆H₁₂O₂ |

| Formula Weight | 116.16 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 1.54178 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.963(2) |

| b (Å) | 10.089(2) |

| c (Å) | 7.219(2) |

| α (°) | 90 |

| β (°) | 108.93(2) |

| γ (°) | 90 |

| Volume (ų) | 617.9(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.248 |

| Absorption Coefficient (mm⁻¹) | 0.763 |

| F(000) | 256 |

Table 2: Crystal Data and Structure Refinement for 2:1 cis:trans-1,4-Cyclohexanediol Co-crystal [1]

| Parameter | Value |

| Empirical Formula | C₆H₁₂O₂ |

| Formula Weight | 116.16 |

| Temperature (K) | 120(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.262(3) |

| b (Å) | 10.057(4) |

| c (Å) | 10.150(4) |

| α (°) | 90 |

| β (°) | 99.39(2) |

| γ (°) | 90 |

| Volume (ų) | 630.5(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.224 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 256 |

Experimental Protocols

The determination of crystal structures relies on precise experimental techniques. The following outlines the typical methodologies employed for single-crystal X-ray diffraction analysis of 1,4-Cyclohexanediol isomers.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For the trans isomer and the cis:trans co-crystal, solutions in acetone or a mixture of solvents can be utilized. The process involves dissolving the compound in a minimal amount of the chosen solvent, followed by slow evaporation over several days at a constant temperature to promote the formation of well-ordered crystals.

X-ray Data Collection and Structure Refinement

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The collected diffraction intensities are then processed to yield a set of structure factors.

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Comparison

To better illustrate the process of crystal structure analysis and the resulting structural insights, the following diagrams are provided.

References

The Synthesis of 1,4-Cyclohexanediol: A Comprehensive Technical Guide